

Application Note: Formulation of Selamectin for Controlled Release in Aquatic Systems

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Compound of Interest

Compound Name: *selamectin*

Cat. No.: *B1241600*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Selamectin is a broad-spectrum, semi-synthetic avermectin parasiticide widely used in veterinary medicine.[1] Its mode of action involves the potentiation of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[1] While highly effective, **selamectin** poses a significant environmental risk due to its acute toxicity to non-target aquatic invertebrates. For instance, **selamectin** has a 48-hour LC50 (the concentration lethal to 50% of a test population) in certain aquatic invertebrates as low as 26 ng/L.[2] This ecotoxicity necessitates the development of advanced delivery systems that can confine the active agent to its intended target, minimize environmental dissemination, and maintain effective concentrations over a prolonged period.

This application note details protocols for the formulation and evaluation of a biodegradable microparticle-based system for the controlled release of **selamectin**. Such a formulation is designed for targeted applications in aquaculture, for example, as an in-feed treatment for ectoparasites like sea lice (*Lepeophtheirus salmonis*) in farmed salmon.[3] By encapsulating

selamectin within a polymer matrix, its release into the aquatic environment can be modulated, enhancing therapeutic efficacy while significantly reducing its adverse ecological impact.[4]

Experimental Protocols

Protocol 1: Formulation of Selamectin-Loaded PLGA Microparticles

This protocol describes the encapsulation of **selamectin** into a biodegradable poly(lactic-co-glycolic acid) (PLGA) matrix using an oil-in-water (o/w) solvent evaporation method.

Materials and Reagents:

- **Selamectin** (analytical standard)
- Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)
- Dichloromethane (DCM, HPLC grade)
- Polyvinyl alcohol (PVA, 87-89% hydrolyzed)
- Deionized water (18.2 M Ω ·cm)
- Magnetic stirrer with hotplate
- High-speed homogenizer
- Centrifuge
- Freeze-dryer

Procedure:

- Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of **selamectin** in 2 mL of dichloromethane. Ensure complete dissolution by vortexing.
- Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring. Cool to room temperature before

use.

- **Emulsification:** Add the organic phase to 20 mL of the 1% PVA solution. Immediately emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 2 minutes to form an oil-in-water emulsion.
- **Solvent Evaporation:** Transfer the emulsion to a beaker containing 80 mL of a 0.1% (w/v) PVA solution. Stir continuously at 300 rpm at room temperature for 4-6 hours to allow the dichloromethane to evaporate, which results in the hardening of the microparticles.
- **Microparticle Collection:** Collect the hardened microparticles by centrifugation at 8,000 x g for 10 minutes.
- **Washing:** Discard the supernatant and wash the microparticles three times with deionized water to remove residual PVA. Resuspend the pellet in water and centrifuge after each wash.
- **Drying:** Freeze the washed microparticle pellet and lyophilize for 48 hours to obtain a dry, free-flowing powder. Store the final product at 4°C in a desiccator.

Protocol 2: Characterization of Microparticles

A. Determination of Particle Size and Morphology

- **Scanning Electron Microscopy (SEM):** Sputter-coat a small sample of the lyophilized microparticles with gold. Examine the morphology and surface characteristics under an SEM at an accelerating voltage of 10 kV.
- **Particle Size Analysis:** Resuspend a sample of microparticles in deionized water and sonicate briefly to ensure dispersion. Analyze the particle size distribution using a laser diffraction particle size analyzer.

B. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

- Accurately weigh 10 mg of the lyophilized **selamectin**-loaded microparticles.
- Dissolve the microparticles in 1 mL of dichloromethane.
- Evaporate the dichloromethane under a gentle stream of nitrogen.

- Reconstitute the residue in 10 mL of acetonitrile.
- Filter the solution through a 0.22 μm syringe filter.
- Quantify the **selamectin** concentration using the HPLC method described in Protocol 4.
- Calculate EE and DL using the following equations:
 - Encapsulation Efficiency (EE %): $(\text{Actual amount of selamectin in microparticles} / \text{Theoretical amount of selamectin used}) \times 100$
 - Drug Loading (DL %): $(\text{Mass of selamectin in microparticles} / \text{Total mass of microparticles}) \times 100$

Protocol 3: In Vitro Release Study

This protocol measures the release of **selamectin** from the microparticles into an aqueous medium simulating an aquatic environment.

Materials:

- **Selamectin**-loaded microparticles
- Phosphate-buffered saline (PBS, pH 7.4) or artificial seawater
- Shaking incubator
- 15 mL centrifuge tubes

Procedure:

- Accurately weigh 20 mg of **selamectin**-loaded microparticles and place them into a 15 mL centrifuge tube.
- Add 10 mL of PBS (or artificial seawater) to the tube.
- Place the tube in a shaking incubator set at a constant temperature (e.g., 15°C for cold water species) with gentle agitation (100 rpm).

- At predetermined time intervals (e.g., 1, 6, 12, 24 hours, and daily thereafter for 30 days), centrifuge the tube at 5,000 x g for 5 minutes.
- Carefully withdraw 1 mL of the supernatant (release medium) for analysis.
- Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
- Analyze the concentration of **selamectin** in the collected samples using the HPLC method described in Protocol 4.
- Calculate the cumulative percentage of **selamectin** released at each time point.

Protocol 4: Analytical Method for Selamectin Quantification

This protocol is based on established HPLC methods for avermectins.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and fluorescence detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: Acetonitrile:Methanol:Water (55.6:40:4.4, v/v/v).
- Flow Rate: 1.4 mL/min.
- Detection: Fluorescence detector with excitation at 355 nm and emission at 465 nm.
- Derivatization (for fluorescence detection): Prior to injection, the sample (or standard) is derivatized by reacting with trifluoroacetic anhydride and N-methylimidazole to form a fluorescent derivative.[\[6\]](#)
- Injection Volume: 20 µL.

- Standard Curve: Prepare a standard curve using **selamectin** standards (e.g., 0.1 to 50 ng/mL) prepared in the mobile phase and derivatized in the same manner as the samples.

Data Presentation

The following tables present hypothetical data from the experiments described above.

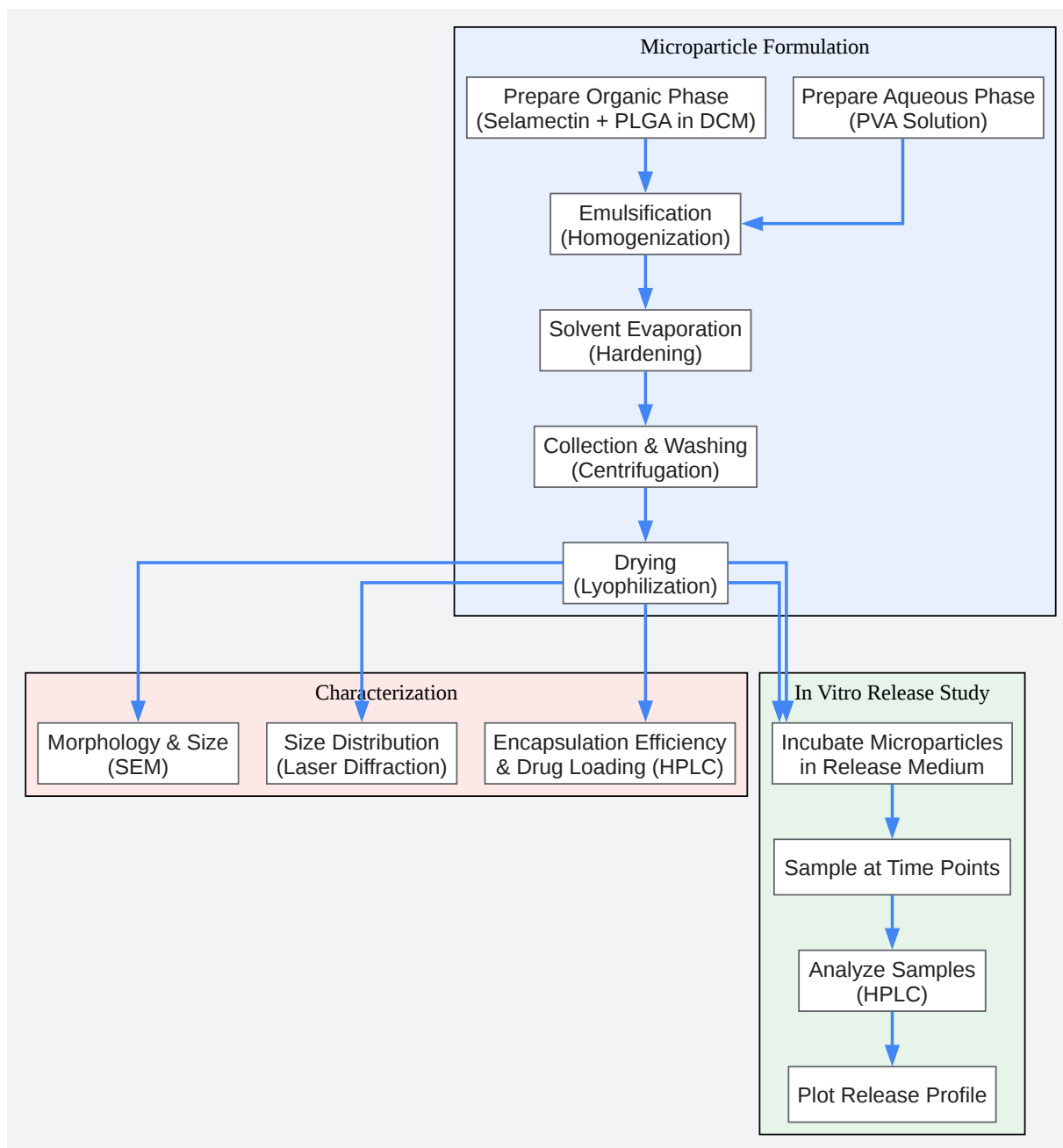
Table 1: Formulation Parameters and Physical Characteristics of **Selamectin** Microparticles

Formulation ID	PLGA:Selamectin Ratio (w/w)	Mean Particle Size (μm) \pm SD	Encapsulation Efficiency (%) \pm SD	Drug Loading (%) \pm SD
F1	5:1	45.2 \pm 3.1	85.6 \pm 4.2	14.3 \pm 0.7
F2	8:1	58.7 \pm 4.5	91.3 \pm 3.8	10.1 \pm 0.5
F3	10:1	72.1 \pm 5.2	94.5 \pm 2.9	8.6 \pm 0.3

Table 2: In Vitro Cumulative Release of **Selamectin** from Microparticles in Artificial Seawater at 15°C

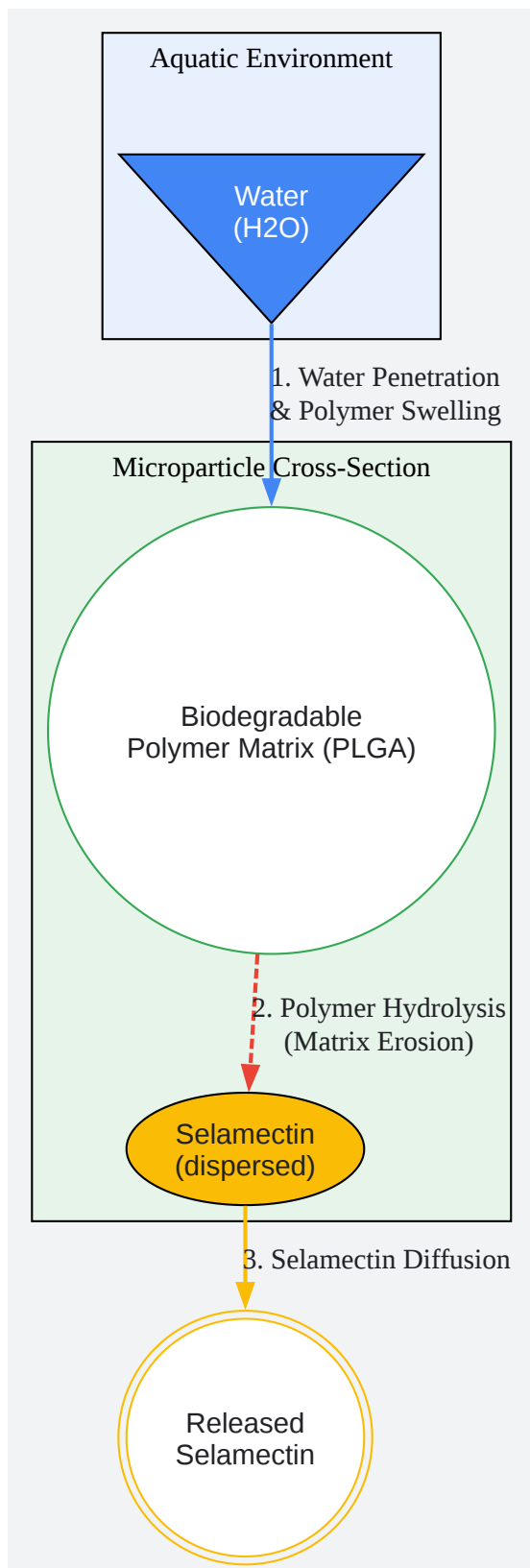
Time (Days)	Formulation F1 Cumulative Release (%)	Formulation F2 Cumulative Release (%)	Formulation F3 Cumulative Release (%)
1	22.5	18.1	15.4
5	41.2	35.6	30.1
10	58.9	51.3	44.8
15	71.4	64.8	57.2
20	80.1	75.3	68.9
25	86.3	83.1	79.5
30	90.5	88.7	85.2

Visualizations



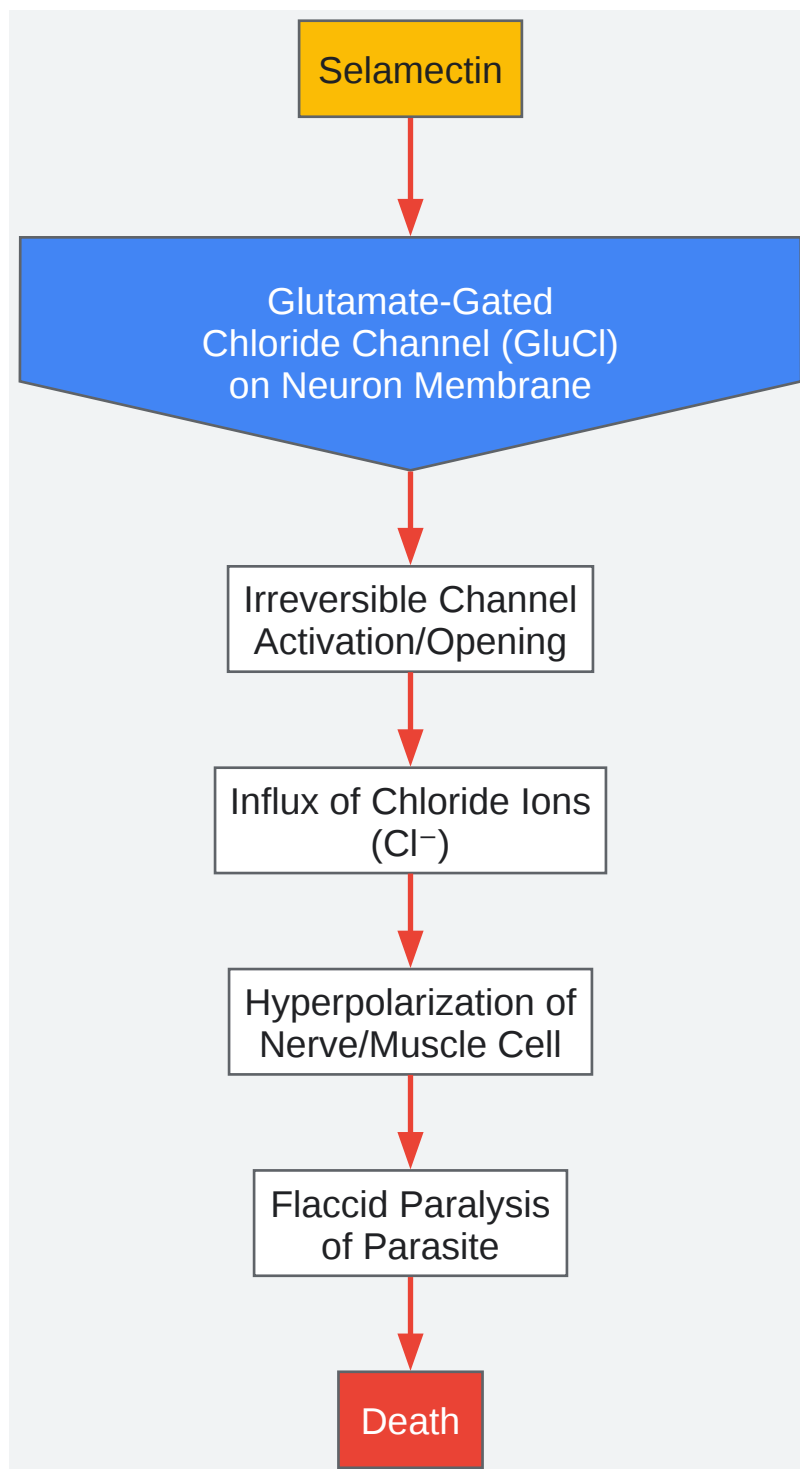
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Caption: Experimental workflow for the formulation and evaluation of **selamectin** microparticles.



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Caption: Conceptual diagram of the controlled release mechanism from a biodegradable polymer matrix.



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Caption: Simplified signaling pathway for **selamectin**'s mode of action in a target parasite.

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